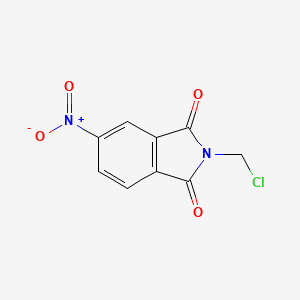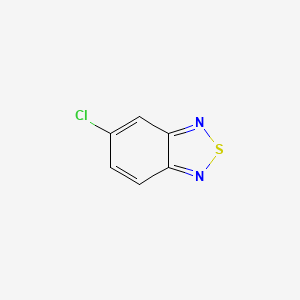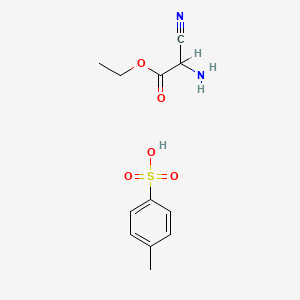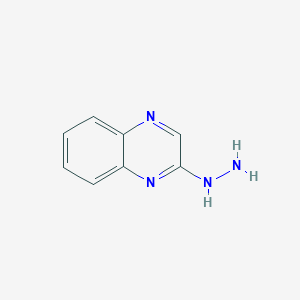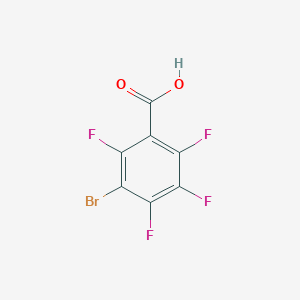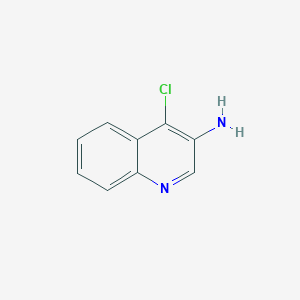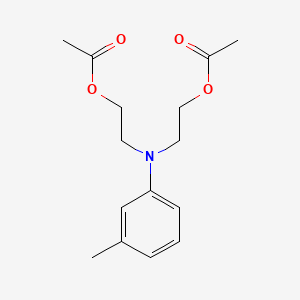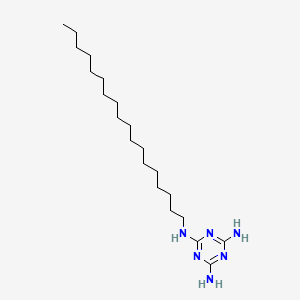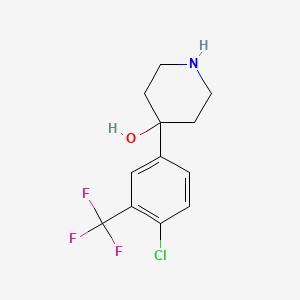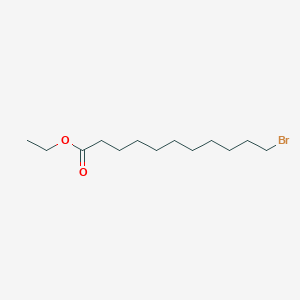
十一溴十一烷酸乙酯
概述
描述
Ethyl 11-bromoundecanoate, also known as 11-Bromoundecanoic Acid Ethyl Ester, is a chemical compound with the linear formula C13H25BrO2 . It has a molecular weight of 293.247 .
Synthesis Analysis
The synthesis of Ethyl 11-bromoundecanoate involves several steps. In one method, 11-bromo undecanoic acid is first converted into methyl 11-bromoundecanoate. This is followed by the synthesis of secondary amine monoester, and tertiary amine mono and diesters by the reaction of 11-bromoundecanoate with different aliphatic amines .
Molecular Structure Analysis
The molecular structure of Ethyl 11-bromoundecanoate is represented by the linear formula C13H25BrO2 . The compound has a molecular weight of 293.247 .
Physical And Chemical Properties Analysis
Ethyl 11-bromoundecanoate is a clear liquid at 20°C . It has a specific gravity of 1.13 and a refractive index of 1.46 .
科学研究应用
可生物降解塑料合成:十一溴十一烷酸乙酯已用于可生物降解塑料的合成。Shigetomi 和 Kojima (2003) 研究了十一溴十一烷酸锂在水性介质中的缩聚反应。他们发现水是该反应的有效溶剂,并且形成的聚合物在 300°C 分解,为环保塑料应用提供了潜力 (Shigetomi 和 Kojima,2003)。
缓蚀:2020 年,Chauhan 等人合成了由十一溴十一烷酸乙酯制成的化合物,这些化合物对酸性环境中的低碳钢表现出优异的缓蚀性。这些化合物具有季铵、酰胺和胺基序,在钢表面表现出高抑制效率和吸附性 (Chauhan 等人,2020)。
抗菌和抗生物膜活性:Yasa 等人 (2017) 合成的基于十一溴十一烷酸乙酯的甜菜碱对病原微生物和真菌菌株表现出显着的抗菌和抗生物膜活性。这些化合物可以潜在地用于医疗保健环境中,以控制微生物生长和生物膜形成 (Yasa 等人,2017)。
共轭聚合物合成:Lee 等人 (2007) 使用十一溴十一烷酸制备了一种离子共轭聚合物。该聚合物显示出有希望的光致发光和电化学性质,表明其在电子和光电应用中的潜在用途 (Lee 等人,2007)。
安全和危害
未来方向
作用机制
Target of Action
Ethyl 11-bromoundecanoate is a chemical compound that has been studied for its potential antimicrobial and anti-biofilm activities . The primary targets of Ethyl 11-bromoundecanoate are pathogenic microbial and fungal strains .
Mode of Action
The mode of action of Ethyl 11-bromoundecanoate involves its interaction with these microbial and fungal targets. The compound’s bromine atom can form electrophilic species that can interact with biological targets, leading to changes in their function .
Biochemical Pathways
It is known that the compound can interfere with the growth and proliferation of microbial and fungal strains, potentially affecting pathways related to these processes .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its lipophilicity and the presence of the bromine atom .
Result of Action
The result of Ethyl 11-bromoundecanoate’s action is a reduction in the growth and proliferation of targeted microbial and fungal strains. This leads to its antimicrobial and anti-biofilm effects .
Action Environment
The action of Ethyl 11-bromoundecanoate can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy .
属性
IUPAC Name |
ethyl 11-bromoundecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWOAXNKJWTDFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284203 | |
| Record name | Ethyl 11-bromoundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 11-bromoundecanoate | |
CAS RN |
6271-23-4 | |
| Record name | 6271-23-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 11-bromoundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 11-BROMOUNDECANOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(methacryloyloxy) ethyl 11-bromoundecanoate pyridinium (MEBU-Py) effective against bacteria in dental applications?
A1: While the exact mechanism of action of MEBU-Py isn't fully detailed in the study [], its antibacterial activity likely stems from the pyridinium salt group. The research indicates that these pyridinium salt groups become concentrated on the surface of the modified dental resin []. This surface accumulation suggests a contact-dependent antibacterial effect. Pyridinium salts are known to disrupt bacterial cell membranes, ultimately leading to cell death.
Q2: How does the incorporation of MEBU-Py into existing dental resins impact their properties and potential for clinical use?
A2: The study demonstrates that MEBU-Py exhibits good compatibility with a commercial dental resin system (Single Bond II adhesive) []. It readily copolymerizes with the resin components, indicating its suitability for integration into existing dental materials. Importantly, the modified resin demonstrated high antibacterial efficiency against E. coli even at relatively low concentrations of MEBU-Py (1.49%—5.58%) []. This finding suggests that incorporating MEBU-Py doesn't significantly alter the resin's handling or mechanical properties while conferring valuable antibacterial properties. Further research is needed to evaluate long-term stability, biocompatibility, and effectiveness against a broader range of oral bacteria.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

